Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate and similar compounds have been a focus in the field of chemical synthesis and structural analysis. For example, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a related compound, was achieved through treatment with ethyl 2-cyano-3,3-dimethylthioacrylate. Its crystal structure was determined using X-ray diffraction, indicating its potential for further chemical analysis and applications (L. Minga, 2005).
Fungicidal and Plant Growth Regulation Activities
Preliminary bioassays have suggested that compounds like this compound exhibit fungicidal and plant growth regulation activities. This points to their potential application in agriculture and plant science for controlling fungal growth and regulating plant development (L. Minga, 2005).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of this compound, like Pyranpyrazole derivatives, have been investigated as corrosion inhibitors for mild steel, a crucial material in industrial processes. These derivatives demonstrated high efficiency in protecting mild steel surfaces, highlighting their significance in industrial applications (P. Dohare et al., 2017).
Chemical Synthesis and Applications
This compound is also used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This demonstrates its utility in creating specific chemical structures for various applications, including pharmaceutical research and material science (P. S. Lebedˈ et al., 2012).
Potential as Anti-Tumor Agents
This compound derivatives have been studied as potential anti-tumor agents. The synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives indicate their potential efficacy against various cancer cell lines (I. Nassar et al., 2015).
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZLEWCLVKYXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675070 | |
Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-68-3 | |
Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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